molecular formula C13H10ClN3O B12918358 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 820212-40-6

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B12918358
CAS No.: 820212-40-6
M. Wt: 259.69 g/mol
InChI Key: TZVMQDVRYUMUDF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to interfere with these pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to the presence of both the chlorophenyl and methyl groups, which contribute to its unique chemical reactivity and potential biological activities. These structural features make it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

820212-40-6

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C13H10ClN3O/c1-16-6-7-17-11(8-16)15-12(13(17)18)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI Key

TZVMQDVRYUMUDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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